2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H26N8O2 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, some indole derivatives have been found to bind to alarmone synthetases , while others have shown inhibitory activity against α-glucosidase
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as competitive inhibition or allosteric modulation . The compound’s interaction with its targets could lead to changes in the targets’ activity, potentially altering various cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it could be involved in the regulation of protein synthesis and carbohydrate metabolism . The downstream effects of these interactions could include changes in cellular energy levels, gene expression, and other physiological processes.
Result of Action
For instance, if it inhibits α-glucosidase, it could potentially lower blood glucose levels . If it binds to alarmone synthetases, it could potentially affect protein synthesis and other cellular processes .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2/c36-24(21-16-29-23-9-5-4-8-20(21)23)27(37)28-10-11-35-26-22(17-32-35)25(30-18-31-26)34-14-12-33(13-15-34)19-6-2-1-3-7-19/h1-9,16-18,29H,10-15H2,(H,28,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDCYFMQFWTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C(=O)C5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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